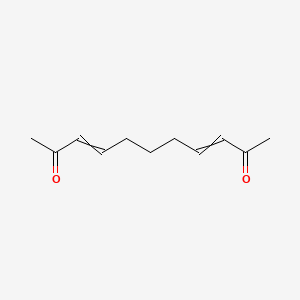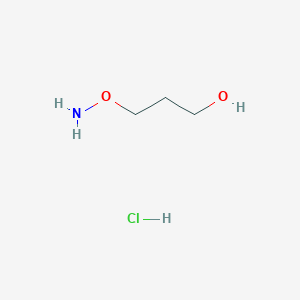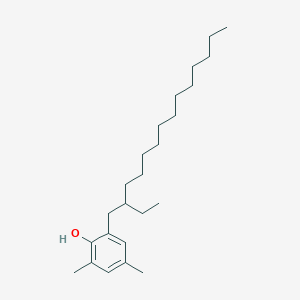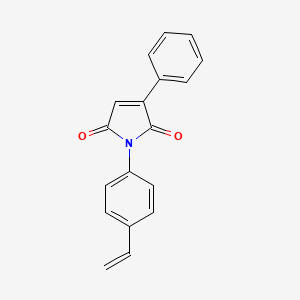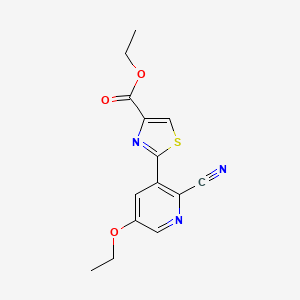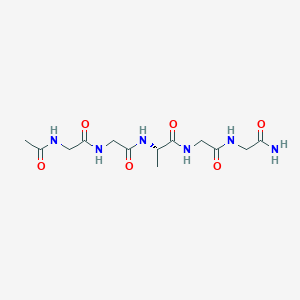
N-Acetylglycylglycyl-L-alanylglycylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylglycylglycyl-L-alanylglycylglycinamide is a synthetic peptide compound with the molecular formula C19H32N8O8 This compound is composed of a sequence of amino acids, including glycine, alanine, and acetylated glycine, linked together through peptide bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycyl-L-alanylglycylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, solvent, and reagent concentrations, to achieve high efficiency and scalability.
化学反応の分析
Types of Reactions
N-Acetylglycylglycyl-L-alanylglycylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into individual amino acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains, resulting in the formation of oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: Yields individual amino acids such as glycine and alanine.
Oxidation: Produces oxidized derivatives of the peptide.
Substitution: Results in modified peptides with new functional groups.
科学的研究の応用
N-Acetylglycylglycyl-L-alanylglycylglycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its potential role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a building block for the synthesis of more complex peptides and proteins.
作用機序
The mechanism of action of N-Acetylglycylglycyl-L-alanylglycylglycinamide depends on its specific application. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can influence the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects. The molecular targets and pathways involved may include specific receptors, enzymes, and signaling pathways relevant to the compound’s intended use.
類似化合物との比較
Similar Compounds
N-Acetylalanine: A simple acetylated amino acid with similar structural features.
N-Acetylglucosamine: A monosaccharide derivative with acetylation, used in various biological processes.
N-Acetylcysteine: An acetylated amino acid with antioxidant properties.
Uniqueness
N-Acetylglycylglycyl-L-alanylglycylglycinamide is unique due to its specific peptide sequence and the presence of multiple acetylated glycine residues. This structure imparts distinct physicochemical properties and potential biological activities that differentiate it from other acetylated compounds. Its ability to form specific interactions with biological molecules makes it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
201488-47-3 |
|---|---|
分子式 |
C13H22N6O6 |
分子量 |
358.35 g/mol |
IUPAC名 |
(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]propanamide |
InChI |
InChI=1S/C13H22N6O6/c1-7(13(25)18-5-11(23)16-3-9(14)21)19-12(24)6-17-10(22)4-15-8(2)20/h7H,3-6H2,1-2H3,(H2,14,21)(H,15,20)(H,16,23)(H,17,22)(H,18,25)(H,19,24)/t7-/m0/s1 |
InChIキー |
ZZURVUKGQXDFCO-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N)NC(=O)CNC(=O)CNC(=O)C |
正規SMILES |
CC(C(=O)NCC(=O)NCC(=O)N)NC(=O)CNC(=O)CNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
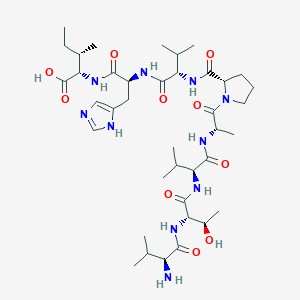

![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)
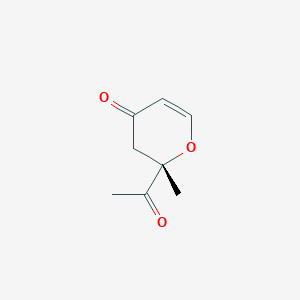
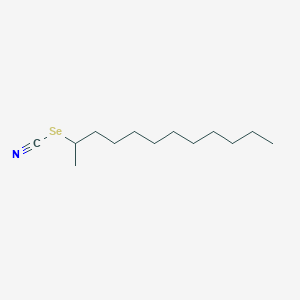

![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
